molecular formula C20H17BrN2O2 B10893051 3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide

3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B10893051
M. Wt: 397.3 g/mol
InChI Key: LGLBEVUDQSFLPE-UHFFFAOYSA-N
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Description

3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromophenoxy group, a pyridinylmethyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 4-bromophenol with benzyl chloride to form 4-bromophenylmethyl chloride. This intermediate is then reacted with 2-pyridinemethanamine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s bromophenoxy and pyridinylmethyl groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-bromophenoxy)methyl]-N-(3-pyridinylmethyl)benzamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Uniqueness

3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromophenoxy group enhances its reactivity in substitution reactions, while the pyridinylmethyl group contributes to its binding affinity in biological systems .

Properties

Molecular Formula

C20H17BrN2O2

Molecular Weight

397.3 g/mol

IUPAC Name

3-[(4-bromophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C20H17BrN2O2/c21-17-7-9-19(10-8-17)25-14-15-4-3-5-16(12-15)20(24)23-13-18-6-1-2-11-22-18/h1-12H,13-14H2,(H,23,24)

InChI Key

LGLBEVUDQSFLPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=CC(=C2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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